

# Application Notes and Protocols for HPLC Analysis of Menin-MLL Inhibitors

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## Compound of Interest

Compound Name: *Menin-MLL inhibitor 20*

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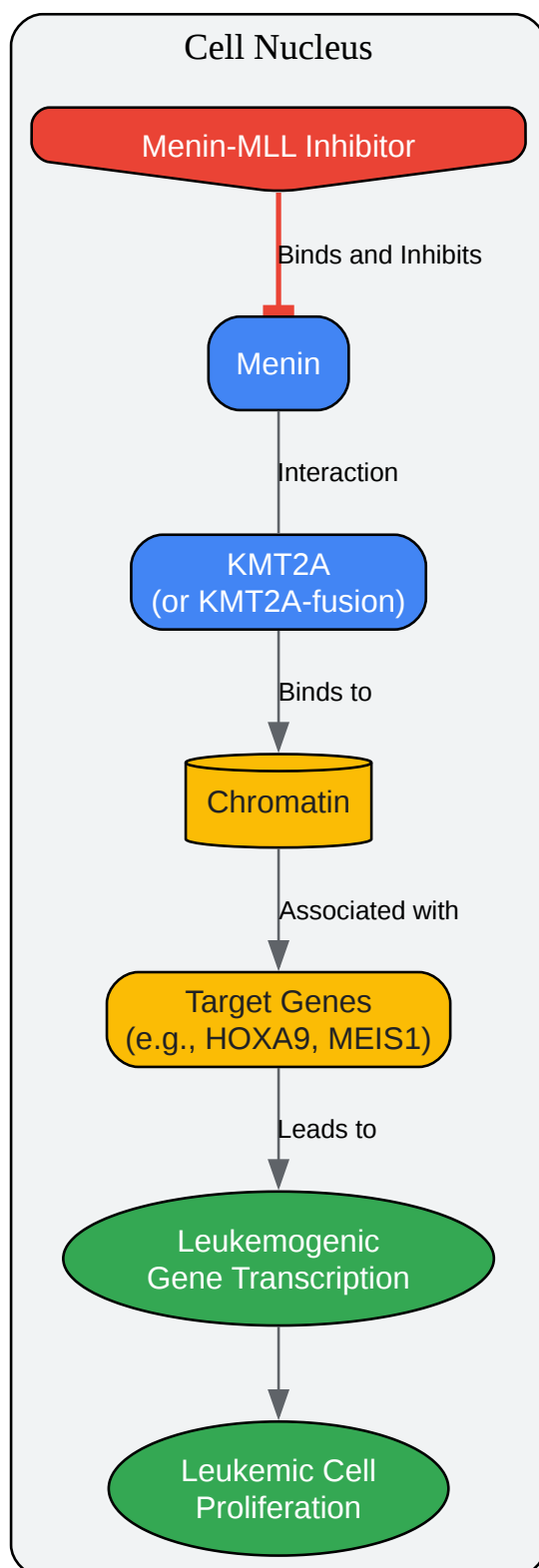
## Introduction

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias with KMT2A (formerly MLL) gene rearrangements or NPM1 mutations. The interaction between the scaffold protein menin and the KMT2A protein is a critical driver of leukemogenesis in these subtypes. By disrupting this protein-protein interaction, these inhibitors can halt the proliferation of cancer cells. Accurate and robust analytical methods are crucial for the development, quality control, and clinical monitoring of these therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small molecule inhibitors, providing essential information on purity, concentration, and stability.

This document provides detailed application notes and protocols for the HPLC analysis of Menin-MLL inhibitors, with a specific focus on revumenib (SNDX-5613). Additionally, it outlines general approaches for other inhibitors in this class and presents the underlying signaling pathway and a typical experimental workflow.

## Signaling Pathway of Menin-MLL Interaction and Inhibition

The menin protein acts as a scaffold, interacting with KMT2A (or its fusion proteins in rearranged leukemias) to regulate the transcription of key genes involved in cell proliferation and differentiation, such as HOXA9 and MEIS1. Menin-MLL inhibitors competitively bind to menin, preventing its interaction with KMT2A and thereby downregulating the expression of these oncogenic genes.



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Caption: Menin-MLL signaling pathway and mechanism of inhibition.

# Experimental Protocols for HPLC Analysis

## Protocol 1: HPLC-DAD Method for the Determination of Revumenib in Biological Matrices

This protocol is adapted from a method for the simultaneous determination of revumenib and venetoclax in human blood serum using Dispersive Solid-Phase Extraction (DSPE) followed by HPLC with a Diode-Array Detector (DAD).<sup>[1][2][3]</sup>

### 1. Sample Preparation (DSPE)

- Objective: To extract and preconcentrate revumenib from human blood serum.
- Materials:
  - Human blood serum samples
  - Pristine multi-walled carbon nanotubes (MWCNTs)
  - Borate buffer (10 mM, pH 10)
  - Methanol
  - Vortex mixer
  - Centrifuge
- Procedure:
  - To a suitable microcentrifuge tube, add 8 mg of pristine MWCNTs.
  - Add the serum sample and borate buffer (pH 10; 10 mM).
  - Vortex the mixture to ensure thorough mixing and facilitate the adsorption of the analyte onto the sorbent.
  - Centrifuge to pellet the MWCNTs.
  - Discard the supernatant.

- Elute the retained analytes from the MWCNTs with a suitable volume of methanol.
- The resulting solution is then ready for HPLC analysis.

## 2. HPLC-DAD Analysis

- Instrumentation:
  - HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
- Chromatographic Conditions:
  - Column: C18 reversed-phase column.
  - Mobile Phase:
    - A: Ammonium acetate (10 mM, pH 7)
    - B: Methanol
  - Elution Mode: Gradient elution. The specific gradient profile should be optimized to achieve the best separation.
  - Flow Rate: 0.9 mL/min.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Column Temperature: 26°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Injection Volume: To be determined based on system sensitivity and sample concentration.
  - Detection: DAD, monitor at the maximum absorbance wavelength of revumenib.
- Internal Standard: Trazodone can be used as an internal standard.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Quantitative Data Summary (Protocol 1)

Parameter	Value
Column	C18 Reversed-Phase
Mobile Phase A	10 mM Ammonium Acetate, pH 7
Mobile Phase B	Methanol
Elution	Gradient
Flow Rate	0.9 mL/min
Column Temperature	26°C
Detection	DAD
Internal Standard	Trazodone
Limit of Detection (LOD)	0.8 µg/L for revumenib in serum
Limit of Quantification (LOQ)	2.6 µg/L for revumenib in serum

## Protocol 2: UPLC-MS/MS Method for the Analysis of Revumenib

This protocol is based on a validated UPLC-MS/MS method for assessing revumenib in human liver microsomes.[\[4\]](#)[\[5\]](#)

### 1. Sample Preparation

- Objective: To extract revumenib from human liver microsomes.
- Procedure: A protein precipitation method is typically employed. Specific details would need to be optimized for the matrix.

### 2. UPLC-MS/MS Analysis

- Instrumentation:
  - UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Chromatographic Conditions:
  - Column: C8 column (e.g., 2.1 mm x 50 mm, 3.5 µm).[5]
  - Mobile Phase:
    - A: 0.1% Formic acid in Water (pH 3.2)
    - B: Acetonitrile
  - Elution Mode: Isocratic, with a mobile phase composition of 55% A and 45% B.[4]
  - Flow Rate: 0.6 mL/min.[4]
  - Injection Volume: To be optimized.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive ESI.
  - Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for revumenib and the internal standard need to be determined.

#### Quantitative Data Summary (Protocol 2)

Parameter	Value
Column	C8 (2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water, pH 3.2
Mobile Phase B	Acetonitrile
Elution	Isocratic (55% A : 45% B)
Flow Rate	0.6 mL/min
Detection	UPLC-MS/MS (ESI+)
Linearity Range	1 - 3000 ng/mL
LOQ	0.96 ng/mL

## General HPLC Approaches for Other Menin-MLL Inhibitors

For other Menin-MLL inhibitors such as VTP50469, MI-463, MI-503, and MIV-6, specific detailed public protocols are less common. However, based on available literature, a general reversed-phase HPLC method can be established as a starting point for method development.

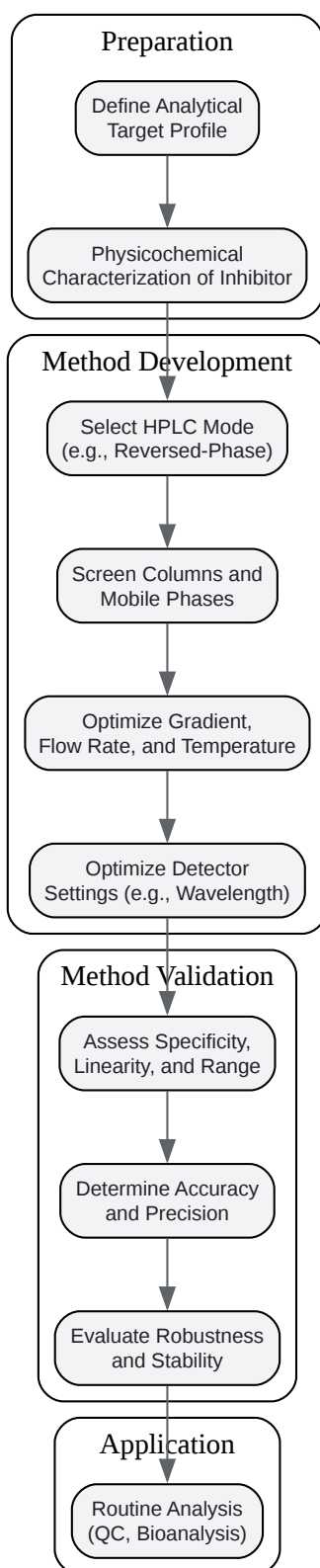
[6][7][8][9]

### General Chromatographic Conditions

Parameter	Recommended Starting Conditions
Column	C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B	Acetonitrile with 0.1% TFA or Formic Acid
Elution	Gradient, e.g., 20% to 80% B over 8-10 minutes
Flow Rate	1.0 mL/min
Column Temperature	25 - 30°C
Detection	UV at 214 nm and 254 nm

## Experimental Workflow for HPLC Method Development

The development of a robust HPLC method for a novel Menin-MLL inhibitor typically follows a systematic workflow.



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Caption: General workflow for HPLC method development.

## Conclusion

The provided protocols and application notes serve as a comprehensive guide for the HPLC analysis of Menin-MLL inhibitors. The detailed methods for revumenib offer a direct path for implementation, while the general guidelines for other compounds provide a solid foundation for method development and optimization. Adherence to systematic workflows and proper validation are essential to ensure the generation of high-quality, reliable data in the research and development of these important cancer therapeutics.

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